molecular formula C15H14BrN3O3S B10981888 4-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide

4-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide

Cat. No.: B10981888
M. Wt: 396.3 g/mol
InChI Key: ZYFCQCZKBGISED-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide is a complex organic compound that features a benzimidazole core substituted with a bromine atom and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the methoxymethyl group: This step involves the reaction of the benzimidazole derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and reduction: The benzimidazole core can be oxidized or reduced to form different derivatives.

    Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide has several scientific research applications:

    Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological research: It can be used as a probe to study biological processes and interactions at the molecular level.

    Chemical synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzimidazole core is known to interact with various biological targets, and the presence of the bromine and methoxymethyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide is unique due to the combination of its benzimidazole core with the bromine and methoxymethyl substituents. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C15H14BrN3O3S

Molecular Weight

396.3 g/mol

IUPAC Name

4-bromo-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzenesulfonamide

InChI

InChI=1S/C15H14BrN3O3S/c1-22-9-15-17-13-7-4-11(8-14(13)18-15)19-23(20,21)12-5-2-10(16)3-6-12/h2-8,19H,9H2,1H3,(H,17,18)

InChI Key

ZYFCQCZKBGISED-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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